molecular formula C20H22N2O4 B2527129 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone CAS No. 1421445-47-7

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2527129
CAS RN: 1421445-47-7
M. Wt: 354.406
InChI Key: QHFMCXBAGWWDCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves substitution reactions and click chemistry approaches. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime is achieved through a substitution reaction using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . Similarly, the compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone is synthesized using a click chemistry approach starting from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using single crystal X-ray diffraction studies. The piperidine rings in these compounds typically adopt a chair conformation, and the geometry around sulfur atoms is distorted tetrahedral . These structural features are likely to be relevant to the compound of interest, given the presence of a piperidine ring in its structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include thermal stability, as evidenced by thermogravimetric analysis (TGA), which shows that the structures are stable over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated using density functional theory calculations, which can provide insights into the reactivity and stability of the compounds . The intermolecular interactions within the crystal structures are analyzed using Hirshfeld surface analysis, revealing the presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to the one mentioned, particularly derivatives involving pyridine and piperidinyl groups, have been synthesized and evaluated for their antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives, demonstrating variable and modest antimicrobial activities against bacteria and fungi. These derivatives include amide compounds that were prepared through the condensation of acid chlorides with piperazine derivatives, showcasing the versatility of pyridine and piperidinyl scaffolds in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).

Structural Exploration and Activity Analysis

Another study by Prasad et al. (2018) focused on the synthesis of a novel bioactive heterocycle, exploring its structure through X-ray diffraction studies and evaluating its antiproliferative activity. This research exemplifies the process of designing and analyzing new compounds with potential therapeutic applications, particularly those involving piperidinyl moieties (Prasad et al., 2018).

Molecular Interaction Studies

Shim et al. (2002) conducted a detailed study on the molecular interaction of a cannabinoid receptor antagonist, highlighting the importance of structural analysis and molecular modeling in understanding receptor-ligand interactions. Although not directly related to the queried compound, this study illustrates the critical role of conformational and molecular orbital methods in drug design, which could be applicable to the study of similar compounds (Shim et al., 2002).

Antioxidant and Antimicrobial Activities

Research on the synthesis of new derivatives incorporating pyrazole and benzothiazole moieties has shown significant antioxidant and antimicrobial activities. Bassyouni et al. (2012) synthesized a series of compounds evaluated for these activities, underscoring the potential of such molecules in developing new antimicrobial and antioxidant agents. These studies demonstrate the broad scope of research applications for compounds with complex structures, including potential therapeutic benefits (Bassyouni et al., 2012).

properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-19(26-18-7-3-2-6-17(18)24-14)20(23)22-11-8-15(9-12-22)25-16-5-4-10-21-13-16/h2-7,10,13-15,19H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFMCXBAGWWDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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